- Preparation of peptides for treating tumors, United States, , ,
Cas no 95092-10-7 (N-Methoxy-N-methyl-2-phenylacetamide)
95092-10-7 structure
Product Name:N-Methoxy-N-methyl-2-phenylacetamide
Número CAS:95092-10-7
MF:C10H13NO2
Megavatios:179.215722799301
MDL:MFCD14707542
CID:751994
PubChem ID:10419762
Update Time:2024-10-25
N-Methoxy-N-methyl-2-phenylacetamide Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneacetamide, N-methoxy-N-methyl-
- N-methoxy-N-methyl-2-phenylacetamide
- N-methoxy-N-methylBenzeneacetamide
- N-Methoxy-N-methylphenylacetamide
- DFLGWAFOSVGKKK-UHFFFAOYSA-N
- N-methoxy-N-methyl-benzeneacetamide
- N-methyl-N-methoxy-2-phenylacetamide
- SY201708
- AK402577
- N-Methoxy-N-methylbenzeneacetamide (ACI)
- CS-0061703
- MFCD14707542
- F19927
- AKOS008953172
- XH0803
- F1903-0165
- EN300-213178
- VDA09210
- 95092-10-7
- SCHEMBL361027
- DA-40182
- DTXSID40439552
- N-Methoxy-N-methyl-2-phenylacetamide
-
- MDL: MFCD14707542
- Renchi: 1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
- Clave inchi: DFLGWAFOSVGKKK-UHFFFAOYSA-N
- Sonrisas: O=C(CC1C=CC=CC=1)N(C)OC
Atributos calculados
- Calidad precisa: 179.094628657g/mol
- Masa isotópica única: 179.094628657g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 164
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.5
- Xlogp3: 1.4
Propiedades experimentales
- Denso: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 254.0±33.0 ºC (760 Torr),
- Punto de inflamación: 107.4±25.4 ºC,
- Disolución: 微溶 (3.9 g/L) (25 ºC),
N-Methoxy-N-methyl-2-phenylacetamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N899286-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
635.40 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
¥200.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-250mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 250mg |
¥30.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
¥55.0 | 2024-07-18 | |
| TRC | B427853-25mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427853-50mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B427853-250mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 250mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-200mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 200mg |
76.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
212.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
742.0CNY | 2021-07-17 |
N-Methoxy-N-methyl-2-phenylacetamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; pH 4.5, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds, ChemRxiv, 2019, 1, 1-8
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Water ; 12 h, pH 6, 30 °C
1.2 0.5 h, rt
1.2 0.5 h, rt
Referencia
- Preparation of fosamprenavir intermediate (2R,3S)-1,2-epoxy-3-tert-butoxycarbonylamino-4-phenylbutane, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 5 min, 0 °C; 1 h, rt
Referencia
- Highly Stereoselective Cyclopropanation of α,β-Unsaturated Carbonyl Compounds with Methyl (Diazoacetoxy)acetate Catalyzed by a Chiral Ruthenium(II) Complex, Angewandte Chemie, 2013, 52(22), 5818-5821
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane
Referencia
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine , Diethyl dicarbonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referencia
- Composition for the treatment of IGF-1R expressing cancer, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referencia
- Preparation of monomethyl auristatin F derivatives and their trastuzumab conjugates for treating cancers, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referencia
- Preparation of humanized anti-human IGF-1R antibody-drug conjugates for cancer therapy, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referencia
- Preparation of derivatives of dolastatin 10 and auristatins as antitumor agents, France, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Referencia
- Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity, ChemMedChem, 2017, 12(1), 50-65
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referencia
- Assemblies of 1,4-Bis(diarylamino)naphthalenes and Aromatic Amphiphiles: Highly Reducing Photoredox Catalysis in Water, Synlett, 2022, 33(12), 1184-1188
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds, Organic Letters, 2019, 21(20), 8205-8210
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → rt
Referencia
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas, Chemical Science, 2023, 14(29), 7905-7912
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
Referencia
- Stereoselective synthesis of 2-aryl-4-en-1-ols, promising synthons for the preparation of oxygen heterocycles, Russian Journal of Organic Chemistry, 2017, 53(2), 169-177
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt
1.2 overnight, rt
1.2 overnight, rt
Referencia
- 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents, ACS Medicinal Chemistry Letters, 2011, 2(4), 316-319
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 6 h, rt
Referencia
- Preparation method of organic arsenic-based type II pyruvate kinase inhibitor, and its application in inhibiting tumor, China, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referencia
- Preparation of humanized anti-human IGF-1R, HER2 and protein Axl antibodies conjugated with drug for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
Referencia
- Asymmetric photoredox transition-metal catalysis activated by visible light, Nature (London, 2014, 515(7525), 100-103
N-Methoxy-N-methyl-2-phenylacetamide Raw materials
N-Methoxy-N-methyl-2-phenylacetamide Preparation Products
N-Methoxy-N-methyl-2-phenylacetamide Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
Número de pedido:A922952
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 14:34
Precio ($):333.0
Correo electrónico:sales@amadischem.com
N-Methoxy-N-methyl-2-phenylacetamide Literatura relevante
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
Pureza:99%
Cantidad:100g
Precio ($):333.0